molecular formula C21H11BrClN3O6 B11696603 (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11696603
M. Wt: 516.7 g/mol
InChI Key: HFQSPHDPKHUUAC-YBEGLDIGSA-N
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Description

The compound (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromo and nitro groups. The subsequent steps involve the formation of the diazinane ring and the final condensation reaction to form the target compound. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, oxides, and other functionalized molecules

Scientific Research Applications

(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of bromo, nitro, furan, and diazinane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H11BrClN3O6

Molecular Weight

516.7 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H11BrClN3O6/c22-17-9-13(26(30)31)5-7-15(17)18-8-6-14(32-18)10-16-19(27)24-21(29)25(20(16)28)12-3-1-11(23)2-4-12/h1-10H,(H,24,27,29)/b16-10-

InChI Key

HFQSPHDPKHUUAC-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)Cl

Origin of Product

United States

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